Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, difluoromethoxy, and ethyl ester groups. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Chloro and Difluoromethoxy Groups: The chloro and difluoromethoxy groups are introduced through nucleophilic substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the difluoromethoxy group can be added using difluoromethyl ether in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloro or difluoromethoxy groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of drugs used to treat bacterial infections.
Industry: The compound is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily related to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a fluorine atom instead of the difluoromethoxy group, which can affect its biological activity and chemical reactivity.
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: The presence of an additional ethyl group can influence the compound’s solubility and pharmacokinetic properties.
Ethyl 7-chloro-6-fluoro-4-oxo-1-(2-propynyl)-1,4-dihydroquinoline-3-carboxylate: The propynyl group introduces additional reactivity and potential for further chemical modifications.
These comparisons highlight the importance of specific substituents in determining the properties and applications of quinoline derivatives.
Biological Activity
Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 115700-25-9) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClF2NO4, with a molecular weight of approximately 305.67 g/mol. The structure features a chloro group and a difluoromethoxy moiety that contribute to its pharmacological properties.
Research indicates that compounds in the quinoline class often exhibit their biological effects through inhibition of key enzymes or interference with cellular processes. For instance, similar quinoline derivatives have been shown to inhibit enzymes such as reverse transcriptase in HIV-1 replication, suggesting that this compound may possess antiviral properties .
Antiviral Activity
This compound has been evaluated for its efficacy against various viral infections. In particular, studies have demonstrated that related compounds can inhibit HIV replication in human primary cells with an effective concentration (EC50) in the low micromolar range . This suggests that this compound may have similar antiviral properties.
Antimicrobial Activity
Quinoline derivatives are also known for their antibacterial properties. This compound has shown promise against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis or function may contribute to its antimicrobial efficacy.
Study on HIV Inhibition
A notable study investigated the antiviral activity of a closely related compound that inhibited HIV replication by targeting reverse transcriptase. The compound showed an EC50 value of approximately 1.5 µM and demonstrated a high selective index . This sets a precedent for further exploration into the antiviral capabilities of this compound.
Antibacterial Efficacy
In another study focused on antibacterial activity, quinoline derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations ranging from 10 to 50 µg/mL . Although specific data on this compound is limited, these findings suggest potential applications in treating bacterial infections.
Data Summary
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 115700-25-9 |
Molecular Formula | C13H10ClF2NO4 |
Molecular Weight | 305.67 g/mol |
Antiviral EC50 (HIV) | ~1.5 µM |
Antibacterial Activity | Effective against S. aureus and E. coli |
Properties
Molecular Formula |
C13H10ClF2NO4 |
---|---|
Molecular Weight |
317.67 g/mol |
IUPAC Name |
ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10ClF2NO4/c1-2-20-12(19)7-5-17-9-4-8(14)10(21-13(15)16)3-6(9)11(7)18/h3-5,13H,2H2,1H3,(H,17,18) |
InChI Key |
KANIEAGCCFQCRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC(F)F)Cl |
Origin of Product |
United States |
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